(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group and a tritylamino group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to fluorenone under specific conditions.
Reduction: The tritylamino group can be reduced to a secondary amine.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Secondary amines.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The tritylamino group provides additional stability and protection. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid .
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine .
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tritylamino)phenyl)propanoic acid is unique due to the presence of both the Fmoc and tritylamino groups, which provide dual protection during peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly useful in complex peptide synthesis .
Properties
Molecular Formula |
C43H36N2O4 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(tritylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C43H36N2O4/c46-41(47)40(44-42(48)49-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)45-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40,45H,28-29H2,(H,44,48)(H,46,47)/t40-/m0/s1 |
InChI Key |
CMALPHUZGGSWJH-FAIXQHPJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.